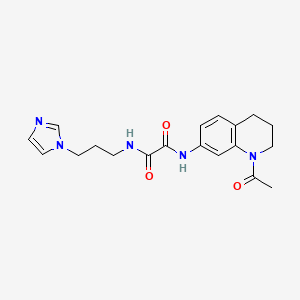

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Description

This oxalamide derivative features a bifunctional design:

- N1 substituent: A propyl chain linked to a 1H-imidazole ring, which is a heterocyclic aromatic moiety known for hydrogen-bonding and metal-coordination capabilities.

Its synthesis likely involves coupling of activated oxalic acid derivatives with amine-containing precursors, a common strategy for oxalamides .

Properties

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(3-imidazol-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-14(25)24-10-2-4-15-5-6-16(12-17(15)24)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFASRAEHYJOMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” typically involves multi-step organic reactions:

Formation of the Imidazole Moiety: This can be achieved through the cyclization of glyoxal with ammonia and formaldehyde.

Synthesis of the Tetrahydroquinoline Moiety: This involves the reduction of quinoline using hydrogenation techniques.

Coupling Reactions: The imidazole and tetrahydroquinoline intermediates are then coupled using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production may involve optimizing these synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

Reduction: Reduction reactions may target the tetrahydroquinoline moiety.

Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully reduced tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science: Potential use in the development of novel materials with specific electronic properties.

Biology

Enzyme Inhibition: The compound could act as an inhibitor for enzymes that interact with imidazole or tetrahydroquinoline structures.

Receptor Binding: Potential use in studying receptor-ligand interactions in pharmacology.

Medicine

Drug Development: The compound may be explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

Industry

Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action for “N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” would involve its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that recognize the imidazole or tetrahydroquinoline moieties.

Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes influenced by the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences

Core Backbone: The target compound and the hexahydropyridoquinolinone analog () share an oxalamide backbone, whereas Compound 41 () uses a pyrrole carboxamide scaffold.

Substituent Chemistry: The imidazole-propyl group in the target compound contrasts with the trifluoromethylpyridine in Compound 41. Imidazole’s basicity (pKa ~7) may improve solubility in physiological pH ranges compared to the electron-withdrawing CF$_3$ group in Compound 41, which could enhance metabolic stability .

Physicochemical Properties :

- Calculated logP values (estimated via fragment-based methods):

- Target compound: ~2.1 (moderate lipophilicity due to acetyl and imidazole groups).

- Compound 41: ~3.5 (higher lipophilicity from CF$_3$ and pyridine). The hydroxypropyl group in the hexahydropyridoquinolinone analog () likely increases hydrophilicity, favoring aqueous solubility.

Hypothesized Pharmacological Implications

- Target Compound: The imidazole and tetrahydroquinoline groups suggest dual binding modes—imidazole for polar interactions (e.g., with kinase ATP pockets) and tetrahydroquinoline for hydrophobic binding. This design mirrors kinase inhibitors like imatinib but with distinct stereoelectronic features .

- Compound 41 : The trifluoromethylpyridine group may enhance blood-brain barrier penetration, making it a candidate for CNS targets, whereas the target compound’s acetyl group could limit this .

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole moiety and a tetrahydroquinoline derivative. The imidazole ring is known for its role in various biological processes and interactions, while the tetrahydroquinoline structure contributes to its pharmacological properties.

Structural Formula

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antifungal agents like fluconazole and miconazole .

Table 1: Anti-Candida Activity Comparison

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, iridium complexes containing similar imidazole structures have demonstrated high antitumor activity at nanomolar concentrations .

Table 2: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A2780 (Ovarian Carcinoma) | TBD | This study |

| Cisplatin | - | 0.5 - 10 | Standard |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imidazole ring may play a critical role in binding to biological targets such as enzymes or receptors involved in cellular signaling pathways.

Study on Antifungal Efficacy

In a controlled study evaluating the antifungal efficacy of various imidazole derivatives against resistant strains of Candida, it was found that those with longer alkyl chains exhibited enhanced activity. The compound showed promising results comparable to established antifungals .

Study on Anticancer Properties

A recent investigation into the anticancer potential of imidazole-containing compounds revealed that modifications to the tetrahydroquinoline structure could significantly enhance cytotoxicity against cancer cell lines. This suggests that structural optimization could lead to more effective therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.